2,5-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound 2,5-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole-pyrimidine core. Key structural features include:
- 2,5-dimethyl groups on the pyrimidine ring.
- A 1-methyl-1H-pyrazol-4-yl substituent at the N-7 position.
This scaffold is notable for its versatility in medicinal chemistry, with derivatives targeting diverse biological pathways, including antimicrobial, anticancer, and neuropsychiatric applications .
Properties
IUPAC Name |
2,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6/c1-8-4-12(15-10-6-13-17(3)7-10)18-11(14-8)5-9(2)16-18/h4-7,15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVAPLUVIKOBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2NC3=CN(N=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. Common synthetic routes include:
Condensation Reactions: : These reactions often involve the condensation of appropriate precursors, such as hydrazines and β-diketones, under acidic or basic conditions.
Heating Reflux: : The reaction mixture is heated under reflux in solvents like acetonitrile to facilitate the formation of the desired compound.
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants and solvents. Continuous flow chemistry and automated synthesis platforms are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-N-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can introduce oxygen-containing functional groups into the compound.
Reduction: : Reduction reactions can reduce specific functional groups, altering the compound's properties.
Substitution: : Substitution reactions can replace one or more atoms or groups within the compound with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, leading to changes in the compound's biological activity and physical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new pharmaceuticals and materials.
Biology
In biological research, 2,5-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine is studied for its potential biological activities, such as antileishmanial and antimalarial properties. Its interactions with various biological targets are of interest for developing new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential use in treating diseases. Its pharmacological properties are evaluated in preclinical and clinical studies to determine its efficacy and safety as a drug candidate.
Industry
In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in various industrial processes, including the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which 2,5-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
N-Substituent Role :
- The 1-methylpyrazol-4-yl group in the target compound is distinct from the pyridin-2-ylmethyl substituent in anti-mycobacterial derivatives (e.g., Compound 32). Pyridine-containing analogues exhibit enhanced solubility but may increase hERG channel binding risks .
- Bulkier N-substituents (e.g., MPZP’s bis-methoxyethyl groups) improve CRF1 receptor binding affinity by filling hydrophobic pockets .
Piperidinyl or morpholinyl groups (e.g., MTIP in ) improve blood-brain barrier penetration in neuropsychiatric applications .
Key Observations:
- Suzuki Coupling is a common strategy for introducing aryl/heteroaryl groups at C-3 and C-5 .
- Microsomal Stability : CRF1 antagonists like MPZP exhibit superior metabolic stability compared to anti-mycobacterial derivatives, likely due to reduced electron-rich substituents .
Selectivity and Toxicity Profiles
- hERG Liability : Anti-mycobacterial pyrazolo[1,5-a]pyrimidines with pyridinylmethyl groups (e.g., Compound 32) show low hERG inhibition (IC50 > 30 µM), whereas CRF1 antagonists like MPZP prioritize CNS selectivity over hERG avoidance .
- Anticancer vs. Antimicrobial : Bromine or piperidinyl substituents () correlate with kinase inhibition, while 4-fluorophenyl groups () enhance mycobacterial ATP synthase binding .
Biological Activity
2,5-Dimethyl-N-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a fused pyrazole and pyrimidine ring system. Its molecular formula is with a molecular weight of approximately 226.27 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step processes that include microwave-assisted reactions for improved yield and efficiency. For example, one synthetic route utilizes a combination of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and various electrophiles under controlled conditions to achieve the desired product .
Anticancer Potential
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. Specifically, studies have shown that derivatives can inhibit key pathways involved in cell proliferation and survival. For instance, they have been noted to act as AMP-activated protein kinase (AMPK) inhibitors, which are crucial in cancer metabolism .
Anti-inflammatory Effects
In addition to anticancer activity, this compound has demonstrated anti-inflammatory effects. It has been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human cell lines . This action suggests potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways. The inhibition of NF-κB is particularly significant as it plays a central role in inflammatory responses and cancer progression . Additionally, the structural features of the compound allow it to interact with multiple biological targets.
Case Studies
Several studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
- Study on AMPK Inhibition : A study demonstrated that specific derivatives of pyrazolo[1,5-a]pyrimidines showed IC50 values below 50 µM against AMPK pathways in cancer cell lines .
- Anti-inflammatory Screening : Another investigation reported that certain derivatives exhibited IC50 values ranging from 4.8 to 30.1 µM for NF-kB inhibition, indicating potent anti-inflammatory activity .
Research Findings Summary Table
Q & A
Basic: What are the key synthetic routes for 2,5-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine?
Answer:
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors such as aminopyrazoles or pyrazole-carbonitriles. For example:
- Core Formation : Reacting 5-amino-1-methylpyrazole with dimethylacetylene dicarboxylate under reflux in ethanol generates the pyrazolo[1,5-a]pyrimidine core .
- Substitution : Introducing the 1-methyl-1H-pyrazol-4-yl group requires coupling reactions (e.g., Buchwald-Hartwig amination) with palladium catalysts. Copper(I) bromide and cesium carbonate have been used to optimize yields in similar N-alkylation reactions .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/dichloromethane mixtures ensures purity .
Basic: How is this compound characterized using spectroscopic methods?
Answer:
- 1H/13C NMR : The pyrazolo[1,5-a]pyrimidine core shows distinct signals:
- 1H NMR : Methyl groups at δ 2.3–2.6 ppm; pyrazole protons at δ 7.8–8.2 ppm .
- 13C NMR : Quaternary carbons in the pyrimidine ring at δ 150–160 ppm .
- IR Spectroscopy : N-H stretches (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) confirm amine and heterocyclic functionalities .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragmentation patterns .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Catalyst Screening : Copper(I) bromide enhances coupling efficiency in N-alkylation reactions (e.g., 17.9% yield improvement in cyclopropane derivative synthesis) .
- Temperature Control : Refluxing in polar aprotic solvents (e.g., DMSO at 35°C) minimizes side reactions .
- Solvent Selection : Dichloromethane/water biphasic systems improve isolation of hydrophobic intermediates .
Advanced: What strategies address low solubility in biological assays?
Answer:
- Derivatization : Adding hydrophilic groups (e.g., hydroxyl or amine moieties) via nucleophilic substitution improves aqueous solubility .
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain compound stability .
- Lipophilicity Adjustment : Trifluoromethyl groups enhance membrane permeability but may require balancing with polar substituents for solubility .
Advanced: How to analyze contradictions in reported biological activity data?
Answer:
- Assay Validation : Compare IC50 values across cell lines (e.g., MCF-7 vs. A549) to assess tissue-specific effects .
- Structural Analogues : Contrast substituent impacts; e.g., trifluoromethyl groups in pyrazolo[1,5-a]pyrimidines increase CDK9 inhibition by 3-fold compared to methyl groups .
- Dose-Response Curves : Ensure linearity in enzymatic assays (e.g., ATP concentration adjustments to avoid substrate competition) .
Advanced: What computational methods predict structure-activity relationships (SAR)?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK9’s hydrophobic cleft) .
- QSAR Models : Train regression models on logP, polar surface area, and H-bond donor/acceptor counts to predict bioavailability .
- MD Simulations : GROMACS-based simulations assess binding stability over 100 ns trajectories .
Advanced: What mechanisms underlie its enzyme inhibition?
Answer:
- Kinase Inhibition : Competes with ATP for binding to CDK9’s catalytic site, disrupting phosphorylation of RNA polymerase II C-terminal domain (CTD) .
- Selectivity : Trifluoromethyl groups enhance van der Waals interactions with Leu83 and Asp104 residues, reducing off-target effects .
- Allosteric Modulation : Pyrazole ring distortion alters kinase conformation, as shown in X-ray crystallography .
Advanced: How to evaluate stability under experimental storage conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >200°C for pyrazolo[1,5-a]pyrimidines) .
- pH Stability : Incubate in PBS (pH 7.4) and HCl (pH 2.0) for 24 hours; monitor degradation via HPLC .
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .
Advanced: How to design derivatives for improved target selectivity?
Answer:
- Bioisosteric Replacement : Substitute methyl groups with chlorine or methoxy moieties to modulate steric bulk .
- Scaffold Hopping : Replace pyrazole with triazole rings to alter hydrogen-bonding patterns .
- Prodrug Strategies : Esterify amine groups to enhance bioavailability, with enzymatic cleavage in target tissues .
Advanced: Can green chemistry principles be applied to scale up synthesis?
Answer:
- Solvent Recycling : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalyst Recovery : Immobilize copper catalysts on silica gel to reduce heavy metal waste .
- Microwave-Assisted Synthesis : Reduce reaction times from 48 hours to 2 hours, improving energy efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
